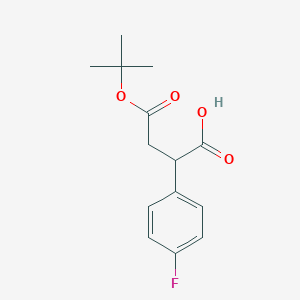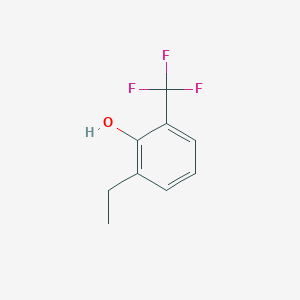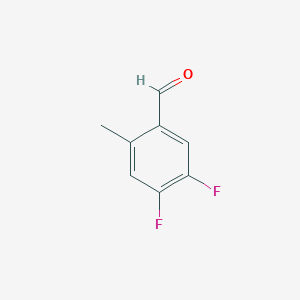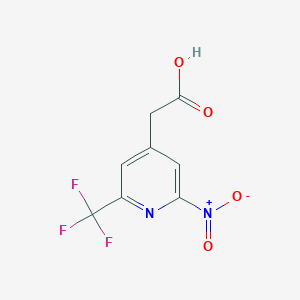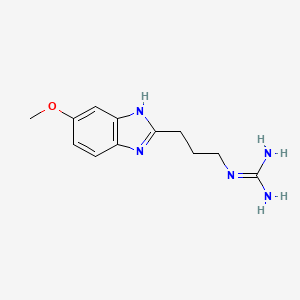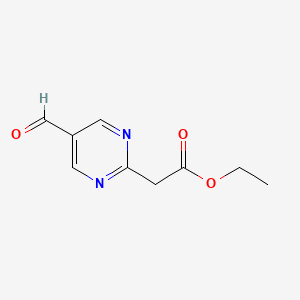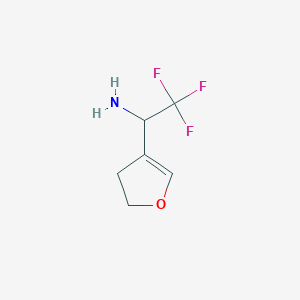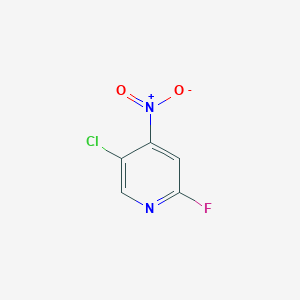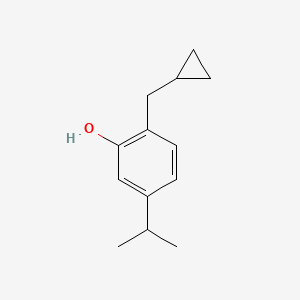
2-(Cyclopropylmethyl)-5-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethyl)-5-(propan-2-yl)phenol is an organic compound characterized by the presence of a cyclopropylmethyl group and a propan-2-yl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethyl)-5-(propan-2-yl)phenol typically involves the alkylation of a phenol derivative with cyclopropylmethyl and propan-2-yl groups. One common method includes the use of Friedel-Crafts alkylation, where a phenol is reacted with cyclopropylmethyl chloride and propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 2-(cyclopropylmethyl)-5-(propan-2-yl)phenol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethyl)-5-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated phenolic derivatives.
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethyl)-5-(propan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(cyclopropylmethyl)-5-(propan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The cyclopropylmethyl and propan-2-yl groups may contribute to the compound’s overall hydrophobicity and ability to penetrate cell membranes, enhancing its bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyclopropylmethyl)-4-(propan-2-yl)phenol
- 2-(Cyclopropylmethyl)-6-(propan-2-yl)phenol
- 2-(Cyclopropylmethyl)-5-(tert-butyl)phenol
Uniqueness
2-(Cyclopropylmethyl)-5-(propan-2-yl)phenol is unique due to the specific positioning of the cyclopropylmethyl and propan-2-yl groups on the phenol ring. This unique arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
2-(cyclopropylmethyl)-5-propan-2-ylphenol |
InChI |
InChI=1S/C13H18O/c1-9(2)11-5-6-12(13(14)8-11)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3 |
Clave InChI |
NIVVQGWOMKMNTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)CC2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


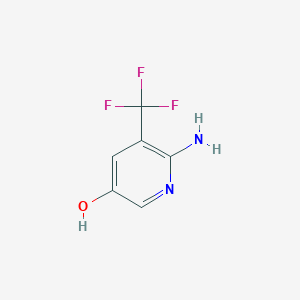
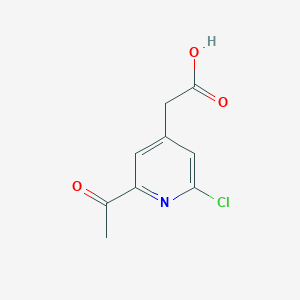
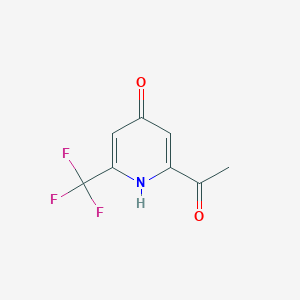
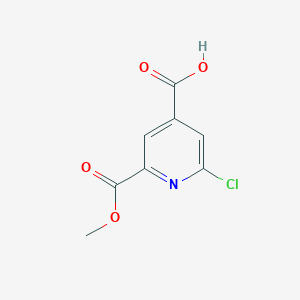

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-tert-butylphenyl)acrylamide](/img/structure/B14853046.png)
